molecular formula C19H19NO2 B5667376 N-(2,6-diethylphenyl)-1-benzofuran-2-carboxamide

N-(2,6-diethylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B5667376
M. Wt: 293.4 g/mol
InChI Key: XPZBUVGPUCVZBC-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by the presence of a benzofuran ring fused with a carboxamide group and a 2,6-diethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as 2,6-diethylphenylamine, in the presence of a coupling agent like carbodiimide.

    Reaction Conditions: The reactions are usually carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N-(2,6-diethylphenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

  • N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide
  • N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl) acetamide

Comparison:

  • Structural Differences: While these compounds share the 2,6-diethylphenyl group, they differ in their core structures (benzofuran vs. quinoline vs. acetamide).
  • Unique Features: N-(2,6-diethylphenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran ring, which imparts distinct chemical and biological properties.
  • Applications: Each compound has its own set of applications based on its structure. For instance, quinoline derivatives are often used as herbicides, while benzofuran derivatives are explored for their medicinal properties.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-3-13-9-7-10-14(4-2)18(13)20-19(21)17-12-15-8-5-6-11-16(15)22-17/h5-12H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZBUVGPUCVZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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